molecular formula C12H14S4 B3821515 2,2'-[1,4-butanediylbis(thio)]dithiophene

2,2'-[1,4-butanediylbis(thio)]dithiophene

Cat. No. B3821515
M. Wt: 286.5 g/mol
InChI Key: RHHLFSKLWQQJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[1,4-butanediylbis(thio)]dithiophene, commonly known as BuBuT, is a sulfur-containing organic compound that has gained significant attention in scientific research due to its unique chemical properties. BuBuT is a member of the thienothiophene family and is widely used in the synthesis of organic semiconductors, solar cells, and field-effect transistors.

Mechanism of Action

The mechanism of action of BuBuT is not fully understood. However, it is believed that BuBuT acts as a π-conjugated system, which allows it to form strong intermolecular interactions with other π-conjugated systems. This property makes BuBuT an excellent candidate for use in organic semiconductors, as it allows for efficient charge transport.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of BuBuT. However, studies have shown that BuBuT has low toxicity and is not mutagenic or carcinogenic. BuBuT has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BuBuT in lab experiments is its ease of synthesis. BuBuT can be synthesized under mild conditions and in good yield, making it a cost-effective building block for the synthesis of organic semiconductors and other materials. However, one of the main limitations of using BuBuT is its limited solubility in common organic solvents, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on BuBuT. One potential area of research is the development of new synthetic methods for BuBuT and other thienothiophene derivatives. Another area of research is the development of new applications for BuBuT in the field of organic electronics, such as the development of new materials for flexible electronics and wearable devices. Additionally, research on the biochemical and physiological effects of BuBuT may lead to the development of new therapeutic agents for the treatment of oxidative stress-related diseases.

Scientific Research Applications

BuBuT has a wide range of applications in scientific research. It is used as a building block in the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells, field-effect transistors, and light-emitting diodes. BuBuT has also been used in the development of sensors for the detection of gases and volatile organic compounds. In addition, BuBuT has been used in the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.

properties

IUPAC Name

2-(4-thiophen-2-ylsulfanylbutylsulfanyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14S4/c1(7-13-11-5-3-9-15-11)2-8-14-12-6-4-10-16-12/h3-6,9-10H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHLFSKLWQQJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SCCCCSC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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